molecular formula C7H4F3N3 B1395970 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1020033-87-7

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1395970
CAS No.: 1020033-87-7
M. Wt: 187.12 g/mol
InChI Key: LPFXXXNIQBGBEA-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine” is a type of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Antimicrobial Activities

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives have shown significant antimicrobial properties. For example, certain substituted imidazo[1,2-a]pyrimidines exhibited notable activity against a variety of microorganisms, including 5-n-Octylaminoimidazo[1,2-a]pyrimidine, which demonstrated significant activity against all studied microorganisms (Revanker et al., 1975). Additionally, novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized and found to exhibit potent antimicrobial activity compared to standard drugs (Prasoona et al., 2020).

Synthetic Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine has been a focus in synthetic chemistry due to its wide range of applications in medicinal chemistry. Various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been utilized to construct this scaffold, which is crucial for new drug development (Goel et al., 2015).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, closely related to imidazo[1,2-a]pyrimidine, is recognized for its broad range of applications in medicinal chemistry. It has been incorporated in various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs (Deep et al., 2016).

Chemical-Genetic Profiling

Imidazo[1,2-a]pyrimidines have been used in chemical-genetic profiling to understand cell physiology. Subtle structural changes in these compounds can dramatically alter their intracellular targeting and effects in vivo, providing insights into their mechanisms of action in both yeast and human cells (Yu et al., 2008).

Catalysis and Optical Properties

Copper oxide nanoparticles have catalyzed the synthesis of imidazo[1,2-a]pyrimidine derivatives, demonstrating the impact of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of these compounds. This highlights their potential as selective fluorescent sensors for ions like zinc (Rawat et al., 2018).

Future Directions

Imidazo[1,2-a]pyrimidines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic pathways and the exploration of their biological activities are potential future directions .

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFXXXNIQBGBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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